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Compound of Interest

Compound Name: 3-(2,2-Difluoroethyl)azetidine

CAS No.: 1785540-77-3

Cat. No.: B3246534

Get Quote

CAS: 1909327-86-1 | Formula: C₅H₉F₂N | M.W.: 121.13 g/mol

Executive Summary
In the landscape of modern drug discovery, 3-(2,2-Difluoroethyl)azetidine represents a

strategic bioisostere used to modulate lipophilicity and metabolic stability without significantly

altering the steric footprint of a lead molecule. Unlike its 3-fluoro or 3,3-difluoro analogs, which

drastically lower the basicity of the azetidine nitrogen, the 3-(2,2-difluoroethyl) motif exerts a

subtler electronic influence due to the increased distance of the fluorine atoms from the basic

center. This guide explores its utility as a "metabolic blocker" and a tool for fine-tuning LogD in

CNS and peripheral targets.

Physicochemical Properties & Logic[1]
Basicity and pKa Modulation
The strategic placement of fluorine atoms is the primary determinant of this molecule's

behavior.
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Parent Azetidine pKa: ~11.3

3-Fluoroazetidine pKa: ~9.8 (Strong

-inductive effect)

3-(2,2-Difluoroethyl)azetidine pKa:~10.5 – 10.8 (Estimated)

Mechanistic Insight: The fluorine atoms in the 2,2-difluoroethyl side chain are separated from

the nitrogen by four bonds (

). Consequently, the electron-withdrawing inductive effect (

) is significantly attenuated compared to direct ring fluorination. This allows medicinal chemists
to incorporate fluorine for metabolic stability without stripping the amine of its ability to form salt
bridges in the binding pocket.

Lipophilicity and Conformational Bias
LogP Impact: The

group is lipophilic relative to a hydroxyl or methyl group but possesses a unique dipole. The
terminal

moiety acts as a weak hydrogen bond donor (HBD), unlike the chemically inert

group.

Conformational Locking: The bulky C3-substituent influences the azetidine ring puckering.

While unsubstituted azetidine rapidly flips, the 3-(2,2-difluoroethyl) group prefers an

equatorial orientation to minimize 1,3-diaxial-like steric clashes, stabilizing the ring

conformation.

Property Summary Table
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Property Value / Description Note

pKa (Conjugate Acid) 10.6 ± 0.4 (Predicted)
Retains high basicity

compared to 3-F-azetidine.

LogP (Octanol/Water) 0.8 – 1.2
More lipophilic than ethyl-

azetidine due to F-substitution.

H-Bond Donors
1 (Amine NH) + Weak C-H

(CHF2)

The CHF2 proton is acidic

enough to interact with

acceptors.

Metabolic Liability Low
Blocks oxidation at the typically

labile ethyl terminus.

Topological Polar Surface Area 12.0 Å² Favorable for CNS penetration.

Synthetic Methodologies
The synthesis of 3-(2,2-difluoroethyl)azetidine is non-trivial due to the instability of the

strained ring under harsh conditions. The most robust route involves the construction of the

side chain on a protected azetidine core.

Primary Route: Hydrogenation of Vinyl Precursor
This method avoids the use of harsh fluorinating reagents on the sensitive amine.

Step 1: Olefination Reaction of N-Boc-3-formylazetidine with a difluoromethyl phosphorous

ylide (or Julia-Kocienski reagent) yields the vinyl intermediate. Step 2: Hydrogenation Catalytic

reduction of the alkene delivers the saturated ethyl side chain. Step 3: Deprotection Acidic

removal of the Boc group.

Visualization of Synthesis Pathway (Graphviz)
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Caption: Figure 1. Convergent synthesis via difluorovinyl intermediate, ensuring ring stability.

Experimental Protocol: Hydrogenation &
Deprotection
Context: This protocol assumes the isolation of the tert-butyl 3-(2,2-difluorovinyl)azetidine-1-

carboxylate intermediate.

Reagents:

Substrate: tert-butyl 3-(2,2-difluorovinyl)azetidine-1-carboxylate (1.0 equiv)

Catalyst: 10% Pd/C (0.1 equiv by wt)

Solvent: Methanol (anhydrous)

Hydrogen Source: H₂ balloon (1 atm)

Procedure:

Preparation: In a flame-dried round-bottom flask, dissolve the vinyl substrate in anhydrous

methanol (0.1 M concentration).

Catalyst Addition: Carefully add 10% Pd/C under an argon stream. Caution: Pd/C is

pyrophoric.
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Reduction: Purge the flask with H₂ gas (balloon) three times. Stir vigorously at room

temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the alkene peak

(M+H of product will be +2 mass units).

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse with

methanol. Concentrate the filtrate in vacuo to yield tert-butyl 3-(2,2-difluoroethyl)azetidine-

1-carboxylate as a colorless oil.

Deprotection: Dissolve the oil in CH₂Cl₂ (5 vol). Add 4M HCl in dioxane (10 equiv) at 0°C.

Warm to RT and stir for 2 hours.

Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to obtain 3-(2,2-
difluoroethyl)azetidine hydrochloride as a white, hygroscopic solid.

Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
This scaffold is frequently used to replace:

3-Propylazetidine: The difluoroethyl group mimics the steric bulk of a propyl group but

reduces metabolic oxidation at the terminal position.

3-Ethylazetidine: Increases lipophilicity and metabolic stability.

Piperidine: The azetidine ring contracts the vector, altering the exit angle of the substituent

and potentially picking up new interactions in restricted pockets.

Metabolic Stability Logic
The 2,2-difluoroethyl moiety is a classic "metabolic block." In a standard ethyl chain, the

terminal methyl group is susceptible to CYP450-mediated hydroxylation. Replacing the terminal

protons with fluorine (

) typically:

Increases the bond dissociation energy (C-F > C-H).

Prevents hydroxylation.
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Reduces the rate of oxidative dealkylation.

Structural Logic Diagram
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Caption: Figure 2. SAR logic detailing how the difluoroethyl group enhances drug-like

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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